molecular formula C10H8FN3O2 B1472416 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1780152-09-1

1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1472416
CAS RN: 1780152-09-1
M. Wt: 221.19 g/mol
InChI Key: PVOXZHZWWUBZRO-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid , also known by its systematic name 1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylic acid , is a chemical compound with the molecular formula C₁₁H₁₅FN₂ . It belongs to the class of fluorinated building blocks and plays a crucial role in the synthesis of various biologically active molecules .

Scientific Research Applications

Structural Analysis and Synthesis

Experimental and Theoretical Analysis of Intermolecular Interactions : Derivatives of 1,2,4-triazoles, including those with fluorobenzyl groups, have been synthesized and characterized, revealing various intermolecular interactions crucial for their biological activity and crystalline structure. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. The study provides insight into the structural basis of these compounds' interactions, supported by Hirshfeld surfaces and quantum mechanical calculations (Shukla et al., 2014).

Biological Activity and Applications

Antimicrobial Agents : Novel compounds derived from 1,2,4-triazole with substitutions at the 4-position have been synthesized and evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. These studies highlight the potential use of these derivatives as antimicrobial agents, demonstrating moderate to good activities (Jadhav et al., 2017).

Anticancer Agents : A series of halogenated benzylindazole-3-carboxylic acids, related to the structural motif of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid, have shown potent antispermatogenic activity, indicating potential applications in cancer therapy (Corsi et al., 1976).

Mechanistic Insights and Chemical Properties

π-Hole Tetrel Bonding Interactions : The synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, including phenyl and fluoro substituents, show significant self-assembled structures mediated by O⋯π-hole tetrel bonding interactions. These findings offer a deeper understanding of the molecular interactions and properties of triazole derivatives (Ahmed et al., 2020).

Supramolecular Interactions : Research on 1,2,3-triazoles, including derivatives of the compound , emphasizes their diverse supramolecular interactions and applications in coordination chemistry, highlighting the complexation of anions and the versatility of triazole as a functional unit in designing molecular structures with specific properties (Schulze & Schubert, 2014).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-8-3-1-7(2-4-8)5-14-6-12-9(13-14)10(15)16/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOXZHZWWUBZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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